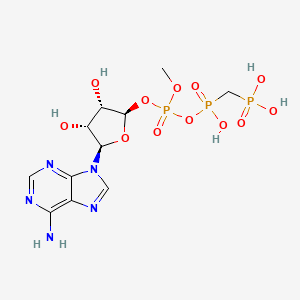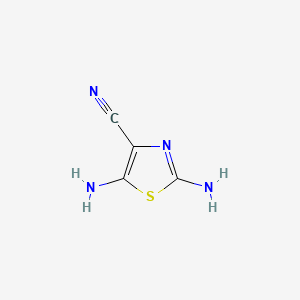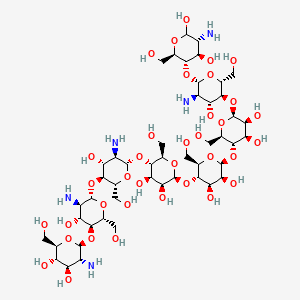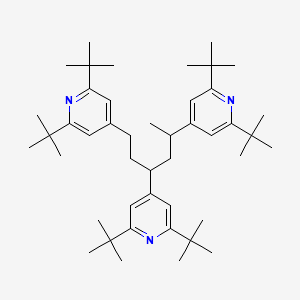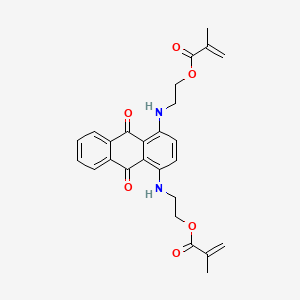![molecular formula C13H19N5O11S B566544 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-95-8](/img/structure/B566544.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics. The molecular formula of PB-5266B is C13H19N5O11S, and it has a molecular weight of 453.38.
准备方法
Synthetic Routes and Reaction Conditions
PB-5266B is synthesized through fermentation processes involving Cytophaga johnsonae PB-5266. The fermentation broth is subjected to various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate PB-5266B.
Industrial Production Methods
The industrial production of PB-5266B involves large-scale fermentation of Cytophaga johnsonae PB-5266, followed by extraction and purification using advanced chromatographic techniques.
化学反应分析
Types of Reactions
PB-5266B undergoes several types of chemical reactions, including:
Oxidation: PB-5266B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PB-5266B into its reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the PB-5266B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266B include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PB-5266B, which may exhibit different biological activities .
科学研究应用
PB-5266B has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactam antibiotics.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
作用机制
PB-5266B exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
相似化合物的比较
PB-5266B is unique among monobactam antibiotics due to its specific structure and weak antibacterial activity against beta-lactam-sensitive Escherichia coli mutants. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a broader spectrum of activity.
Tigemonam: A monobactam antibiotic with activity against Gram-negative bacteria.
Carumonam: A monobactam antibiotic with a similar mechanism of action but different spectrum of activity
PB-5266B stands out due to its unique chemical structure, which includes a dehydroasparagine residue, and its specific activity profile.
属性
CAS 编号 |
108065-95-8 |
|---|---|
分子式 |
C13H19N5O11S |
分子量 |
453.379 |
IUPAC 名称 |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O11S/c14-9(22)1-5(10(23)16-6-2-18(13(6)26)30(27,28)29)15-11(24)7(3-19)17-12(25)8(21)4-20/h1,6-8,19-21H,2-4H2,(H2,14,22)(H,15,24)(H,16,23)(H,17,25)(H,27,28,29)/b5-1+/t6-,7-,8+/m1/s1 |
InChI 键 |
WTKJMGUBCARKJM-RHXHYQRSSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


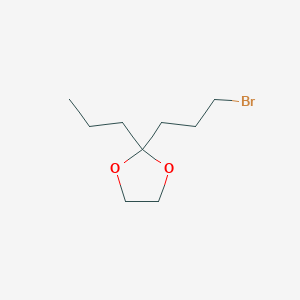
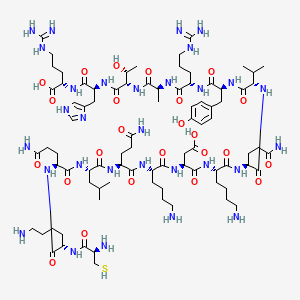
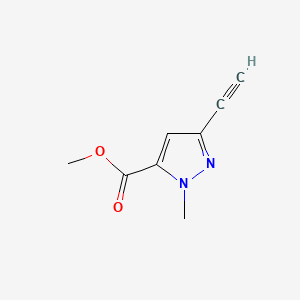
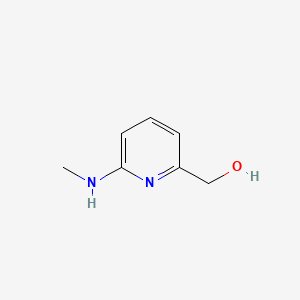
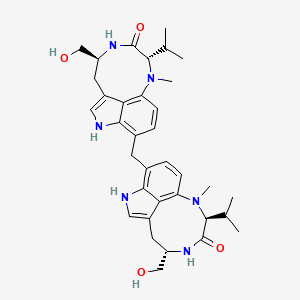
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
